N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a benzodioxole moiety and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-oxochromene-3-carboxylic acid in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate optimizations for yield and purity could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell cycle processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine: Another compound with a benzodioxole moiety, known for its role as a C5a receptor inverse agonist.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a benzodioxole moiety and a chromene core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(13-8-12-3-1-2-4-14(12)24-18(13)21)19-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYINRFRIDYIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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